molecular formula C8H15N3 B2735926 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine CAS No. 1710283-32-1

1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine

Cat. No.: B2735926
CAS No.: 1710283-32-1
M. Wt: 153.229
InChI Key: LJYGIVNOQQDJEA-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-pyrazol-3-yl)-ethylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine typically involves the reaction of 1-isopropyl-1H-pyrazole with ethylamine. The reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopropyl-1H-pyrazol-3-yl)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(1-Isopropyl-1H-pyrazol-3-yl)-ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylethyl)-1H-pyrazole-3-acetic acid
  • 3-Amino-5-cyclopropyl-1H-pyrazole
  • 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole

Uniqueness

1-(1-Isopropyl-1H-pyrazol-3-yl)-ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and ethylamine moiety provide unique steric and electronic characteristics that differentiate it from other pyrazole derivatives.

Properties

IUPAC Name

1-(1-propan-2-ylpyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)11-5-4-8(10-11)7(3)9/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYGIVNOQQDJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1710283-32-1
Record name 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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